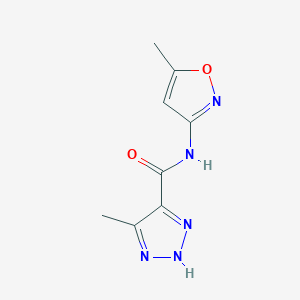

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide

Beschreibung

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. Triazoles are known for their metabolic stability and hydrogen-bonding capabilities, while isoxazoles contribute to electron-deficient aromatic systems that enhance interactions with biological targets .

Eigenschaften

Molekularformel |

C8H9N5O2 |

|---|---|

Molekulargewicht |

207.19 g/mol |

IUPAC-Name |

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C8H9N5O2/c1-4-3-6(12-15-4)9-8(14)7-5(2)10-13-11-7/h3H,1-2H3,(H,9,12,14)(H,10,11,13) |

InChI-Schlüssel |

UIZLZJCOAQQJFK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NO1)NC(=O)C2=NNN=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide involves several steps. The key intermediate, 3-amino-5-methylisoxazole, is prepared by reacting hydroxylamine hydrochloride with acetone and sodium acetate . This intermediate is then subjected to a series of reactions to form the final compound. The synthetic route typically involves the following steps:

Formation of 3-amino-5-methylisoxazole: Hydroxylamine hydrochloride reacts with acetone and sodium acetate to form 3-amino-5-methylisoxazole.

Cyclization: The intermediate undergoes cyclization with phthalic anhydride or maleic anhydride to form isoxazole derivatives.

Analyse Chemischer Reaktionen

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes that play a crucial role in cell division and proliferation . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide can be compared to related triazole-carboxamide derivatives, as outlined below:

Structural Analogues

2.1.1. Substituent Variations on the Triazole Core

- Compound 3k (1-([1,1’-Biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide): Structure: Features a biphenyl group at position 1 and a quinolin-2-yl amide substituent. Properties: Higher molecular weight (419.48 g/mol) due to the extended aromatic system, which may enhance π-π stacking interactions but reduce solubility . Synthesis: Prepared via General Procedure B (amide coupling), similar to the target compound’s synthetic route .

1-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (C17H15FN4O) :

2.1.2. Variations in the Amide Substituent

- Compound I (CCDC refcode: ZIPSEY): Structure: (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

- Compound II (CCDC refcode: LELHOB): Structure: 1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide.

Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1:

<sup>a</sup> logP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.